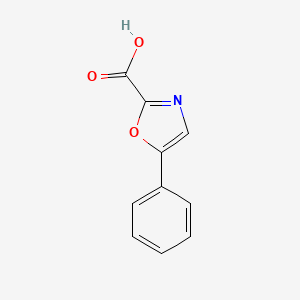

5-Phenyloxazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULGUYOVJXOPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: The Oxazole Scaffold in Modern Ligand Design

Topic: 5-Phenyloxazole-2-carboxylic Acid: Molecular Architecture & Synthetic Utility Content Type: In-Depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

5-Phenyloxazole-2-carboxylic acid (CAS: 1014-14-8 ) represents a high-value heterocyclic scaffold in medicinal chemistry. Unlike its benzoxazole counterparts, this fully aromatic, 1,3-oxazole derivative offers a distinct vector profile for substituent growth, making it a critical "privileged structure" for G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors.

Its primary utility lies in bioisosterism . The 2-carboxylic acid moiety, rigidly positioned by the oxazole ring, serves as a constrained analogue of proline or benzoic acid, often improving metabolic stability against

Physicochemical & Molecular Profile

The following data constitutes the core identity of the molecule. Researchers should utilize these constants for stoichiometric calculations and ADME predictions.

| Parameter | Value | Technical Note |

| IUPAC Name | 5-Phenyl-1,3-oxazole-2-carboxylic acid | Distinct from 2-phenyl-5-COOH isomer. |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | Monoisotopic Mass: 189.0426 |

| CAS Registry | 1014-14-8 | |

| pKa (Predicted) | ~3.3 ± 0.2 | Acidic due to electron-withdrawing oxazole ring ( |

| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; favorable for oral bioavailability. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (N, O-ring, O=C, OH) | |

| Solubility | DMSO, Methanol, DMF | Poor water solubility at neutral pH; soluble as carboxylate salt. |

Synthetic Architecture: Validated Production Pathways

To ensure high fidelity in drug development, a robust synthetic route is required. The following protocol utilizes a convergent cyclization strategy , minimizing side reactions common in direct C-H functionalization.

Retrosynthetic Logic

The 1,3-oxazole core is constructed via the condensation of an

Step-by-Step Experimental Protocol

Phase 1: Precursor Synthesis (Phenacylamine Hydrochloride)

-

Reactants: Suspend Phenacyl bromide (1.0 eq) and Hexamethylenetetramine (1.1 eq) in chloroform.

-

Conditions: Stir at room temperature for 4 hours to form the quaternary salt (Delepine reaction).

-

Hydrolysis: Filter the salt and reflux in ethanolic HCl (conc.) for 2 hours to cleave the amine.

-

Isolation: Cool, filter ammonium chloride byproduct, and concentrate to yield Phenacylamine HCl .

Phase 2: Acylation & Cyclization (The "One-Pot" Variation) Note: This phase constructs the oxazole ring and installs the C2-carboxylate in tandem.

-

Acylation:

-

Cyclodehydration:

-

Add

(2.0 eq) directly to the reaction mixture or reflux the isolated intermediate in toluene with catalytic -

Observation: The reaction completes when the amide carbonyl peak disappears on TLC/LC-MS.

-

Product: Ethyl 5-phenyloxazole-2-carboxylate.

-

-

Hydrolysis (Saponification):

-

Dissolve the ester in THF:Water (3:1).

-

Add LiOH

H₂O (2.5 eq) and stir at ambient temperature for 2 hours. -

Workup: Acidify with 1M HCl to pH 2. The free acid 5-Phenyloxazole-2-carboxylic acid will precipitate. Filter and recrystallize from Ethanol/Water.[5]

-

Visualization: Synthetic Workflow & Pharmacophore Mapping

The following diagram illustrates the logical flow of synthesis and the compound's pharmacophoric utility.

Figure 1: Convergent synthetic pathway from phenacyl bromide to the target acid, highlighting the critical cyclodehydration step.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 5-phenyloxazole-2-carboxylic acid moiety is a classic bioisostere for benzoic acid and proline .

-

Planarity: Unlike proline, the oxazole ring is planar, enforcing a specific vector for the carboxylic acid. This is critical when the binding pocket requires a flat aromatic stack (e.g., intercalation or

- -

pKa Modulation: The acid is stronger (pKa ~3.3) than benzoic acid (pKa ~4.2), leading to a higher percentage of ionization at physiological pH. This improves electrostatic interactions with cationic residues (Arg/Lys) in active sites.

Therapeutic Target Engagement

-

DGAT-1 Inhibitors: Derivatives of 2-phenyloxazole-4-carboxylic acid (and its isomer, the 5-phenyl-2-acid) have been explored as inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1) for treating obesity. The acid moiety anchors the molecule in the polar region of the enzyme.

-

Xanthine Oxidase (XO): While 5-phenylisoxazole-3-carboxylic acids are well-known XO inhibitors, the oxazole analogues provide an alternative scaffold to tune selectivity and solubility profiles, often avoiding the metabolic liabilities of the isoxazole N-O bond.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Oxazole-2-carboxylic acid derivatives and bioactivity. Retrieved from [Link]

-

Organic Syntheses. (1943). Phenacyl Bromide Preparation (Precursor Synthesis). Org. Synth. 1943, 23, 117. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2011). Discovery of Oxazole-4-carboxamides as DGAT-1 Inhibitors. J. Med. Chem. 2011, 54(7), 2433-2446. (Contextual grounding for scaffold utility). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (Validation of cyclization chemistry). Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 5-Phenyloxazole-2-carboxylic Acid

[1]

Part 1: Executive Summary & Physicochemical Profile[1][2]

5-Phenyloxazole-2-carboxylic acid is a heterocyclic building block characterized by a distinct "push-pull" solubility behavior.[1] Its structure comprises a lipophilic 5-phenyloxazole core and a hydrophilic, ionizable carboxylic acid moiety at the C2 position.[1]

Understanding this duality is critical for drug development and synthesis.[1][2] The compound exhibits pH-dependent solubility typical of aromatic carboxylic acids, while its neutral form follows a "like-dissolves-like" trajectory favoring polar organic solvents.[1]

Physicochemical Drivers

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 189.17 g/mol | Low MW facilitates dissolution in small-molecule solvents.[1] |

| pKa (Acid) | ~3.5 – 4.5 (Predicted) | Critical: Soluble in aqueous buffers at pH > 5.5 (as carboxylate anion); insoluble in acidic media.[2] |

| LogP | ~2.0 – 2.5 (Estimated) | Moderate lipophilicity.[1][2] Soluble in alcohols/esters; poor in pure water and alkanes.[1][2] |

| H-Bond Donors | 1 (–COOH) | Capable of dimerization in non-polar solvents (e.g., Toluene), reducing apparent solubility. |

| H-Bond Acceptors | 3 (N, O in ring, O in –COOH) | High affinity for protic solvents (MeOH, EtOH). |

Part 2: Solvent Compatibility Matrix[2]

The following matrix categorizes solvents based on their interaction with the 5-phenyloxazole scaffold. This data is derived from structural analysis and standard behavior of analogous oxazole-carboxylic acids.[1][2]

High-Performance Solvents (Primary Dissolution)

These solvents are recommended for preparing stock solutions (e.g., 10–100 mM) for biological assays or synthetic reactions.[1]

-

Dimethyl Sulfoxide (DMSO): Excellent solubility (>50 mg/mL).[1][2] Disrupts intermolecular hydrogen bonding.[1][2]

-

Dimethylformamide (DMF): Excellent solubility.[1][2] Suitable for coupling reactions.[1][2]

-

Tetrahydrofuran (THF): Good solubility.[1][2] Useful for reactions requiring volatile solvent removal.[1][2]

Recrystallization Solvents (Temperature-Dependent)

These solvents exhibit a steep solubility curve (low at RT, high at reflux), making them ideal for purification.

-

Ethanol (EtOH): The "Gold Standard" for oxazole acids.[2]

-

Methanol (MeOH): Higher solubility than EtOH at RT; often requires water as an anti-solvent for effective crystallization.[1][2]

-

Ethyl Acetate (EtOAc): Moderate solubility.[1][2] Often used in extraction but less efficient for crystallization unless mixed with Hexanes.[1][2]

Anti-Solvents & Reactive Media[1][2]

-

Water (Acidic/Neutral): Practically insoluble.[1][2] Used to precipitate the compound from reaction mixtures.[1][2][3][4]

-

Hexanes/Heptane: Insoluble.[1][2] Used to wash crystals or induce precipitation from EtOAc/THF.[1][2]

-

Aqueous Base (NaOH, NaHCO₃): Highly Soluble. Forms the carboxylate salt (5-phenyloxazole-2-carboxylate).[1]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Caption: Decision matrix for solvent selection based on experimental goals. Blue path = Analysis; Yellow = Purification; Green = Synthesis.[1][2]

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits in a specific solvent.[1]

Objective: Quantify saturation limit (mg/mL) at 25°C.

-

Preparation: Weigh 50 mg of dry 5-Phenyloxazole-2-carboxylic acid into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol).[1][2]

-

Equilibration:

-

Observation Check:

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent (vacuum centrifuge or N₂ stream) until mass is constant.

-

Calculation:

Protocol B: pH-Switch Purification (Acid-Base Workup)

This method utilizes the carboxylic acid functionality to separate the compound from non-acidic impurities.[1]

-

Dissolution: Dissolve crude solid in 1M NaOH (approx. 10 mL per gram of solid). The solution should be clear yellow/colorless.[1][2]

-

Validation: If the solution remains cloudy, non-acidic impurities are present.[2]

-

-

Filtration: Filter the alkaline solution through Celite or a glass frit to remove insoluble neutrals.[1][2]

-

Precipitation:

-

Isolation: Filter the solid via vacuum filtration (Buchner funnel).

-

Wash: Wash the cake with cold water (3x) to remove NaCl salts.

-

Drying: Dry in a vacuum oven at 45°C overnight.

Part 5: Mechanistic Insight (Dissolution Dynamics)[2]

The solubility of 5-Phenyloxazole-2-carboxylic acid is governed by the competition between the crystal lattice energy (stabilized by intermolecular H-bonds) and solvation energy.[1]

Caption: Mechanism of dissolution.[1] DMSO and Bases actively disrupt the acid dimers, facilitating solubility.

References

-

Sigma-Aldrich. 5-Phenyl-oxazole-2-carboxylic acid Product Specification & MSDS. Retrieved from (Search CAS 1014-14-8).[1]

-

PubChem. 5-Chloro-2-phenyl-oxazole-4-carboxylic acid (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from .[1][2]

-

BenchChem. Physicochemical properties of Oxazole-2-carboxylic acid derivatives. Retrieved from .[1][2]

-

Franz, R. G. (2001).[1][2][5] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[1][2][5] Retrieved from .[1][2]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from .[1][2]

Sources

- 1. 5-Phenyl-oxazole-2-carboxylic acid | 1014-14-8 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

A Tale of Two Isomers: A Technical Guide to 5-Phenyloxazole-2-carboxylic Acid and 2-Phenyloxazole-5-carboxylic Acid for the Research Scientist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. The constitutional isomerism of substituted oxazoles can impart profoundly different physicochemical and biological properties, a critical consideration in drug design and development. This guide provides an in-depth comparative analysis of two pivotal isomers: 5-phenyloxazole-2-carboxylic acid and 2-phenyloxazole-5-carboxylic acid. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and differential applications in drug discovery, offering field-proven insights to inform rational experimental design.

The Structural Nuance: A Comparative Overview

At first glance, 5-phenyloxazole-2-carboxylic acid and 2-phenyloxazole-5-carboxylic acid are simple rearrangements of the same constituent atoms. However, the positioning of the phenyl and carboxylic acid moieties on the oxazole ring dramatically influences the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. This, in turn dictates their reactivity, biological target engagement, and pharmacokinetic properties.

| Property | 5-Phenyloxazole-2-carboxylic acid | 2-Phenyloxazole-5-carboxylic acid |

| CAS Number | 1014-14-8 | 106833-79-8 |

| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol | 189.17 g/mol |

| Physical Form | Solid | Solid |

| Predicted pKa | ~3.5 | ~3.8 |

| Predicted LogP | ~2.1 | ~2.3 |

Note: Predicted values are based on computational models and may vary from experimental data.

The subtle differences in predicted pKa and LogP highlight the distinct electronic environments of the carboxylic acid group in each isomer, which can influence their ionization at physiological pH and their membrane permeability.

Navigating the Synthetic Landscape: Crafting the Isomers

The synthesis of these oxazole carboxylic acids can be approached through several established methods, with the choice of strategy often depending on the availability of starting materials and the desired scale of production.

The Robinson-Gabriel Synthesis: A Classic Route to 2,5-Disubstituted Oxazoles

One of the most venerable methods for constructing the oxazole core is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. This approach is particularly well-suited for preparing 2,5-disubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole Precursor

This protocol outlines a general procedure for the synthesis of an oxazole, which can be adapted for the synthesis of the ester precursors to the target carboxylic acids.

Materials:

-

2-Acylamino-ketone (1.0 eq)

-

Concentrated Sulfuric Acid (catalytic amount) or Polyphosphoric Acid (PPA)

-

Acetic Anhydride (solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of the 2-acylamino-ketone in acetic anhydride, cautiously add a catalytic amount of concentrated sulfuric acid at 0 °C with stirring. Alternatively, for a higher-yielding reaction, PPA can be used as both catalyst and solvent at elevated temperatures (e.g., 160 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with saturated sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the oxazole ester.

-

The corresponding carboxylic acid can be obtained through subsequent hydrolysis of the ester.

dot graph RGSynthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

AcylaminoKetone [label="2-Acylamino-ketone"]; DehydratingAgent [label="Dehydrating Agent\n(e.g., H₂SO₄, PPA)", shape=ellipse, fillcolor="#FBBC05"]; Oxazole [label="2,5-Disubstituted Oxazole"]; Hydrolysis [label="Ester Hydrolysis", shape=ellipse, fillcolor="#34A853"]; CarboxylicAcid [label="Oxazole Carboxylic Acid"];

AcylaminoKetone -> Oxazole [label="Cyclodehydration"]; DehydratingAgent -> Oxazole [style=dotted]; Oxazole -> CarboxylicAcid [label=" "]; Hydrolysis -> CarboxylicAcid [style=dotted]; } Caption: Robinson-Gabriel Synthesis Workflow.

The van Leusen Reaction: A Versatile Approach to 5-Substituted Oxazoles

The van Leusen oxazole synthesis provides a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction is particularly useful for accessing the 5-phenyloxazole scaffold.

Experimental Protocol: van Leusen Synthesis of a 5-Substituted Oxazole

This is a general procedure for the synthesis of a 5-substituted oxazole, which can be adapted for the synthesis of the precursor to 5-phenyloxazole-2-carboxylic acid.

Materials:

-

Aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

-

Heat the mixture at reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 5-substituted oxazole.

dot graph vanLeusen { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Aldehyde [label="Aldehyde"]; TosMIC [label="TosMIC"]; Base [label="Base (K₂CO₃)", shape=ellipse, fillcolor="#FBBC05"]; Oxazoline [label="Oxazoline Intermediate"]; Oxazole [label="5-Substituted Oxazole"];

Aldehyde -> Oxazoline; TosMIC -> Oxazoline; Base -> Oxazoline [style=dotted]; Oxazoline -> Oxazole [label="Elimination of\nToluenesulfinic Acid"]; } Caption: van Leusen Oxazole Synthesis Pathway.

Deciphering the Spectroscopic Fingerprints

A thorough understanding of the spectroscopic characteristics of each isomer is paramount for their unambiguous identification and for quality control in a research and development setting.

¹H and ¹³C NMR Spectroscopy

The substitution pattern on the oxazole ring leads to distinct chemical shifts in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | 5-Phenyloxazole-2-carboxylic acid (Predicted δ, ppm) | 2-Phenyloxazole-5-carboxylic acid (Predicted δ, ppm) | Multiplicity |

| Oxazole-H | 7.8 - 8.0 | 8.2 - 8.4 | s |

| Phenyl-H | 7.4 - 7.8 | 7.5 - 8.1 | m |

| COOH | ~13.0 | ~13.5 | br s |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | 5-Phenyloxazole-2-carboxylic acid (Predicted δ, ppm) | 2-Phenyloxazole-5-carboxylic acid (Predicted δ, ppm) |

| C=O (Carboxylic Acid) | 160 - 165 | 162 - 167 |

| C2 (Oxazole) | 142 - 146 | 160 - 165 |

| C4 (Oxazole) | 125 - 130 | 128 - 132 |

| C5 (Oxazole) | 150 - 155 | 138 - 142 |

| Phenyl-C | 125 - 135 | 126 - 132 |

Note: NMR predictions are based on analogous structures and may differ from experimental values. The carboxyl carbon in carboxylic acids typically resonates in the 165-185 ppm range.

Infrared (IR) Spectroscopy and Mass Spectrometry

IR Spectroscopy: Both isomers will exhibit characteristic IR absorptions for the carboxylic acid group, including a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. The fingerprint region will show differences arising from the specific vibrations of the substituted oxazole ring.

Mass Spectrometry: The electron ionization mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) corresponding to their molecular weight. Fragmentation patterns will differ based on the relative stability of the fragments formed upon ionization, providing a means of differentiation.

Isomers in Action: Differential Applications in Drug Discovery

The distinct spatial arrangement of the phenyl and carboxylic acid groups on the oxazole core leads to divergent biological activities, making each isomer a unique tool in the medicinal chemist's arsenal.

5-Phenyloxazole-2-carboxylic Acid: A Scaffold for Anticancer Agents

Derivatives of 5-phenyloxazole-2-carboxylic acid have emerged as promising candidates in oncology. Notably, N,5-diphenyloxazole-2-carboxamides, which are derivatives of this isomer, have been shown to inhibit tubulin polymerization. This mechanism of action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The structure-activity relationship (SAR) studies in this area suggest that substitutions on the N-phenyl ring can significantly modulate the cytotoxic potency.

dot graph Anticancer { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Compound [label="5-Phenyloxazole-2-carboxylic\nAcid Derivative"]; Tubulin [label="Tubulin"]; Microtubules [label="Microtubule Formation"]; CellCycle [label="Cell Cycle Arrest (G2/M)"]; Apoptosis [label="Apoptosis"];

Compound -> Tubulin [label="Inhibits Polymerization"]; Tubulin -> Microtubules [style=dotted, label="Polymerization"]; Microtubules -> CellCycle [style=dotted, label="Essential for Mitosis"]; CellCycle -> Apoptosis; } Caption: Anticancer mechanism of action.

2-Phenyloxazole-5-carboxylic Acid: A Versatile Core for Metabolic and Inflammatory Diseases

In contrast, derivatives of 2-phenyloxazole-5-carboxylic acid have been investigated for a different set of therapeutic targets.

-

Anti-inflammatory Activity: Certain 2-aryl-5-benzoxazolealkanoic acid derivatives have demonstrated significant anti-inflammatory properties. The carboxylic acid moiety is often crucial for this activity.

-

Treatment of Obesity and Diabetes: Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis. Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and type 2 diabetes.

-

Apoptosis Induction: 2-Phenyl-oxazole-4-carboxamide derivatives have been explored as potent inducers of apoptosis in cancer cells, highlighting the versatility of this scaffold in oncology research as well.

Conclusion: A Matter of Strategic Design

The comparative analysis of 5-phenyloxazole-2-carboxylic acid and 2-phenyloxazole-5-carboxylic acid underscores a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can lead to profound differences in biological function. For the drug development professional, the choice between these isomers is not arbitrary but a strategic decision based on the therapeutic target and the desired pharmacological profile. The 5-phenyloxazole-2-carboxylic acid scaffold offers a promising starting point for the development of novel anticancer agents that target tubulin dynamics. Conversely, the 2-phenyloxazole-5-carboxylic acid core provides a versatile platform for creating therapies for metabolic and inflammatory disorders. This guide serves as a foundational resource, empowering researchers to make informed decisions in the rational design and synthesis of next-generation oxazole-based therapeutics.

References

- Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential tre

5-Phenyloxazole-2-carboxylic Acid: A Technical Handling & Application Guide

[1]

Executive Summary

5-Phenyloxazole-2-carboxylic acid (CAS 1014-14-8) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, scintillator dyes, and peptidomimetics.[2] Unlike its more stable isomers (e.g., isoxazole derivatives), this compound possesses a critical instability: thermal decarboxylation .[1]

This guide moves beyond standard SDS data to provide a field-proven workflow for handling, synthesizing, and coupling this acid without degradation. The protocols herein are designed to mitigate the risk of spontaneous CO₂ loss, ensuring high-fidelity experimental results.

Part 1: Physicochemical Profile[2]

The following data aggregates experimental observations and calculated properties. Note the distinction between this compound and its isoxazole isomers, which are often conflated in automated databases.[1]

| Property | Specification | Technical Note |

| CAS Number | 1014-14-8 | Distinct from 5-phenylisoxazole-3-COOH (CAS 14441-90-8). |

| Formula | C₁₀H₇NO₃ | MW: 189.17 g/mol |

| Appearance | White to off-white solid | Hygroscopic; store under inert atmosphere.[1] |

| Melting Point | Decomposes | Critical: Often decomposes with evolution of CO₂ before or during melting (>100°C).[1] Do not use MP as a primary purity check.[1] |

| Solubility | DMSO, DMF, MeOH | Sparingly soluble in DCM/Chloroform; insoluble in water (unless basic).[1] |

| Acidity (pKa) | ~2.5 - 3.0 (Calc.)[1] | Significantly more acidic than benzoic acid due to the electron-withdrawing oxazole ring. |

| Storage | -20°C, Desiccated | Long-term storage at RT can lead to slow decarboxylation. |

Part 2: Stability & Reactivity (Expert Insight)

The Decarboxylation Trap

The 2-position of the oxazole ring renders the carboxylic acid moiety susceptible to thermal decarboxylation. This is driven by the formation of a stabilized ylide-like transition state or direct protonation of the oxazole nitrogen, facilitating CO₂ loss to yield 5-phenyloxazole.

Operational Rule: Avoid heating this compound above 60°C in its free acid form. Reactions requiring heat (e.g., amide coupling) must use pre-activation methods at low temperatures.[1]

Diagram 1: Stability & Degradation Logic

The following decision tree illustrates the handling logic required to prevent degradation during storage and reaction setup.

Caption: Logic flow for assessing decarboxylation risk. High heat and acidic environments accelerate the loss of the carboxyl group.[1]

Part 3: Safety & Handling (GHS)[2]

While specific toxicological data (LD50) is limited for this specific isomer, it should be treated with the rigor accorded to bioactive heterocyclic acids.[1]

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)[1]

-

Eye Irritation: Category 2A (H319)[1]

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator recommended during weighing to avoid inhaling dust, which may be bioactive.[1]

-

Skin: Nitrile gloves (standard thickness 0.11 mm is sufficient for solid handling; double-glove for DMSO solutions).[1]

-

Eyes: Chemical safety goggles.[1]

Emergency Response:

-

Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for sensitization).[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

-

Spill: Wet sweep to avoid dust generation.[1] Neutralize with dilute sodium bicarbonate solution before disposal.[1]

Part 4: Experimental Protocols

Protocol A: Safe Synthesis (Saponification)

Context: Most researchers obtain this acid by hydrolyzing the more stable ethyl ester precursor.[1]

-

Dissolution: Dissolve Ethyl 5-phenyloxazole-2-carboxylate (1.0 equiv) in THF/Water (3:1 v/v).

-

Hydrolysis: Add LiOH·H₂O (1.2 equiv) at 0°C .[1] Stir at 0°C to RT. Do not reflux.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) until ester is consumed (typically 1-2 hours).

-

Workup (Critical Step):

-

Concentrate THF under reduced pressure at <30°C .

-

Dilute residue with water and wash with Et₂O (to remove unreacted ester/impurities).[1]

-

Acidification: Cool the aqueous layer to 0°C . Slowly add 1N HCl dropwise until pH ~3-4. Do not overshoot to pH 1.[1]

-

Isolation: Extract immediately with EtOAc (x3).[1] Dry over Na₂SO₄ and concentrate in vacuo at <30°C .

-

Result: Use the crude acid immediately or store at -20°C. Recrystallization is risky due to heat; trituration with cold hexanes is preferred.[1]

-

Protocol B: Amide Coupling (HATU Method)

Context: Coupling this acid requires activation without heat to prevent CO₂ loss before the amine attacks.[1]

-

Activation: To a solution of 5-Phenyloxazole-2-COOH (1.0 equiv) in anhydrous DMF at 0°C , add HATU (1.1 equiv) and DIPEA (2.5 equiv).

-

Pre-incubation: Stir at 0°C for 5–10 minutes. Note: Extended activation times (>30 min) can lead to side reactions.[1]

-

Addition: Add the Amine (1.0–1.2 equiv) in one portion.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Validation: Check LCMS for the product mass. If the mass of the decarboxylated byproduct (5-phenyloxazole) is observed, repeat with strictly controlled temperature (keep at 0°C for the duration).

Diagram 2: Coupling Workflow & Checkpoints

The following diagram outlines the safe coupling procedure, highlighting critical control points.

Caption: Amide coupling workflow using HATU. The "Mass = M-44" path indicates failure due to thermal decarboxylation.

References

5-Phenyloxazole-2-carboxylic acid suppliers and price per gram

An In-depth Technical Guide to 5-Phenyloxazole-2-carboxylic Acid

Executive Summary

5-Phenyloxazole-2-carboxylic acid (CAS: 1014-14-8) is a critical heterocyclic building block in medicinal chemistry, particularly valuable for introducing the oxazole scaffold into peptidomimetics and enzyme inhibitors (e.g., DGAT-1 inhibitors).[1] However, its utility is complicated by a specific instability: thermal and acid-catalyzed decarboxylation .[1][2]

This guide addresses the sourcing landscape, pricing tiers, and the technical protocols required to handle this compound without degradation. It moves beyond simple catalog listings to provide a self-validating workflow for researchers.[1]

Part 1: Chemical Profile & Technical Specifications

| Property | Specification |

| IUPAC Name | 5-Phenyloxazole-2-carboxylic acid |

| CAS Number | 1014-14-8 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Acidity (pKa) | ~2.5 – 3.5 (Estimated; significantly more acidic than benzoic acid due to the oxazole ring) |

| Stability | High Risk: Prone to decarboxylation above 60°C or in acidic media.[1][2][3][4] |

Part 2: Strategic Sourcing & Pricing Analysis

For drug development campaigns, sourcing strategies depend on scale.[1][2] The market is divided between "Catalog Suppliers" (mg to g scale) and "CRO/Bulk Manufacturers" (kg scale).[2]

Market Pricing Estimates (2024/2025 Snapshot)

Note: Prices are volatile and often "Request for Quote" (RFQ) due to the compound's stability profile.[1][2]

| Supplier Category | Typical Pack Size | Estimated Price Range (USD) | Lead Time | Recommended For |

| Catalog (Tier 1) (e.g., Sigma, Fisher) | 100 mg – 1 g | $150 - $300 / gram | 1-3 Days | Reference standards, initial hit validation.[1][2] |

| Building Block Specialists (e.g., Enamine, Combi-Blocks) | 1 g – 10 g | $60 - $120 / gram | 1-2 Weeks | Library synthesis, hit-to-lead optimization.[1][2] |

| Bulk/CRO (e.g., WuXi, Pharmaron) | >100 g | $1,500 - $3,000 / kg (Requires custom synthesis) | 4-8 Weeks | Process chemistry, GLP tox studies.[1][2] |

Sourcing Decision Tree

The following diagram outlines the logical decision process for sourcing, emphasizing the "Buy vs. Make" decision based on stability.

Caption: Decision logic prioritizing the purchase of the ester precursor for long-term storage due to the decarboxylation risk of the free acid.

Part 3: Technical Deep Dive – The Decarboxylation Challenge

Expertise Insight: The 2-position of the oxazole ring is electron-deficient.[1][2] When a carboxylic acid is attached here, it behaves similarly to a

Implication for Protocols:

-

Avoid Acidic Workups: Do not wash organic extracts with 1M HCl.[1][2] Use buffered weak acids (e.g., citric acid) or skip acid washes entirely.[2]

-

Avoid Thermal Stress: Do not heat reactions above 50°C.

-

NMR Solvent: Commercial

often contains trace HCl.[1][2] Always use DMSO-d6 or neutralize

Mechanism of Degradation[1][2][7]

Caption: Pathway showing acid-catalyzed thermal decarboxylation, the primary degradation mode.[1]

Part 4: Experimental Protocols

Protocol A: Quality Control (Self-Validating NMR)

Objective: Verify purity and detect decarboxylated impurity (5-phenyloxazole).

-

Sample Prep: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 .

-

Validation Criteria:

Protocol B: Amide Coupling (Safe Method)

Objective: Couple 5-phenyloxazole-2-COOH with an amine (R-NH2) without degradation.[1][2]

Reagents:

Step-by-Step:

-

Pre-activation (Cold): Dissolve the acid and HATU in DMF at 0°C .

-

Base Addition: Add DIPEA dropwise. Stir at 0°C for 5 minutes.

-

Amine Addition: Add the amine (1.1 equiv).

-

Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.

-

Monitoring: Check LCMS after 1 hour. Look for Mass [M+1].[1][2]

-

Workup: Dilute with EtOAc. Wash with saturated

(mildly acidic) or water.[2] Do not use 1N HCl. Dry over

References

-

Carey, F. A. (2006).[1][2][7] Organic Chemistry (6th ed.)[1][2] - Mechanisms of Decarboxylation. McGraw-Hill.[2]

-

Potts, K. T. (1984).[1][2] Comprehensive Heterocyclic Chemistry: Oxazoles. Pergamon Press.[2] (Contextual grounding for oxazole ring stability).

Sources

- 1. 5-phenylpiperidine-2-carboxylic acid hydrochloride | 2408958-52-9 [sigmaaldrich.com]

- 2. Chemie Brunschwig | Apollo Scientific [chemie-brunschwig.ch]

- 3. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]

- 4. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]

Methodological & Application

Application Notes and Protocols: 5-Phenyloxazole-2-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the final two steps in the breakdown of purines to uric acid. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[1] While essential, excessive XO activity can lead to hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood. Hyperuricemia is a primary precursor to gout, a debilitating form of inflammatory arthritis, and is also associated with kidney stones and cardiovascular diseases.[2]

The clinical management of hyperuricemia has long relied on XO inhibitors. Allopurinol, a purine analog, and Febuxostat, a non-purine inhibitor, are standard-of-care treatments.[3] However, the search for novel inhibitors with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. The 5-phenyloxazole-2-carboxylic acid scaffold has emerged as a promising structural motif for the development of potent and selective XO inhibitors.[3][4] This document provides a comprehensive guide for researchers, detailing the rationale, synthesis, and biochemical evaluation of these compounds.

Section 1: The Xanthine Oxidase Pathway and Rationale for Oxazole-Based Inhibition

The inhibition of xanthine oxidase directly curtails the production of uric acid, making it a highly effective therapeutic strategy. The enzyme contains a molybdenum cofactor (MoCo) at its active site, which is crucial for the oxidative hydroxylation of its substrates.

Caption: The enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase and its inhibition.

The 5-phenyloxazole-2-carboxylic acid scaffold is structurally analogous in part to febuxostat, which features a thiazole ring.[5] The oxazole ring, with its specific electronic and steric properties, can effectively interact with key residues in the active site of XO. The carboxylic acid moiety is particularly important, often forming crucial hydrogen bonds with amino acid residues like Arginine 880 and Serine 876, anchoring the inhibitor within the active site.[6] The 5-phenyl group allows for extensive structure-activity relationship (SAR) studies, where substitutions on this ring can be fine-tuned to optimize potency and selectivity by exploring hydrophobic pockets within the enzyme.

Section 2: Synthesis Protocol for a Representative Derivative

Here we describe a generalized, two-step protocol for the synthesis of a representative N-Aryl-5-phenyloxazole-2-carboxamide, a common variation of this inhibitor class.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Phenyloxazole-2-carboxylic Acid

Welcome to the technical support center for the synthesis and purification of 5-Phenyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual ester impurities during their synthetic work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compound with high purity.

Introduction

The synthesis of 5-Phenyloxazole-2-carboxylic acid commonly proceeds through the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 5-phenyloxazole-2-carboxylate.[1][2] While this is a robust method, a frequent challenge is the presence of unreacted starting ester in the final product. This guide will walk you through identifying, troubleshooting, and effectively removing these persistent ester impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my final 5-Phenyloxazole-2-carboxylic acid product contaminated with the starting ester?

A1: Ester contamination is typically the result of incomplete hydrolysis. This can be due to several factors including insufficient reaction time, inadequate concentration of the base (e.g., LiOH or NaOH), or the presence of co-solvents that hinder the reaction.[1][2]

Q2: How can I confirm the presence of an ester impurity in my product?

A2: The most common methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the ester will have a higher Rf value (it will travel further up the plate) than the more polar carboxylic acid.[3][4] In 1H NMR, the ester will show characteristic signals for the ethyl or methyl group (e.g., a quartet and a triplet for an ethyl ester) that will be absent in the pure carboxylic acid spectrum.

Q3: What is the most effective method for removing the ester impurity?

A3: Acid-base extraction is a highly effective and straightforward method.[5][6][7] By dissolving the crude product in an organic solvent and washing with a weak aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer. The neutral ester impurity remains in the organic layer.[5][6][8] Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

Q4: Can I use recrystallization to remove the ester impurity?

A4: Recrystallization can be effective if there is a significant difference in solubility between the carboxylic acid and the ester in the chosen solvent system.[9] However, acid-base extraction is generally more reliable for removing a neutral impurity from an acidic compound.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-Phenyloxazole-2-carboxylic acid.

Problem 1: Significant amount of starting ester remains after hydrolysis.

-

Potential Cause 1: Incomplete Reaction

-

Suggested Solution: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., 1.5-2.0 equivalents of LiOH or NaOH). Extend the reaction time and monitor the progress by TLC until the starting ester spot is no longer visible.[10]

-

-

Potential Cause 2: Inefficient Stirring

-

Suggested Solution: If the reaction is biphasic (e.g., using a mixture of THF and water), vigorous stirring is essential to ensure adequate mixing of the reactants.

-

Problem 2: Difficulty separating the organic and aqueous layers during extraction.

-

Potential Cause 1: Emulsion Formation

-

Suggested Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.

-

-

Potential Cause 2: Similar Densities of Solvents

-

Suggested Solution: If you are unsure which layer is which, add a few drops of water. The aqueous layer will increase in volume.

-

Problem 3: Low yield of carboxylic acid after acid-base extraction and precipitation.

-

Potential Cause 1: Incomplete Precipitation

-

Suggested Solution: Ensure the aqueous layer is sufficiently acidified (pH 2-3) by checking with pH paper. Cooling the solution in an ice bath can also increase the amount of precipitate formed.

-

-

Potential Cause 2: Product Loss During Washing

-

Suggested Solution: When washing the collected solid, use a minimal amount of ice-cold water to avoid redissolving the product.[9]

-

Problem 4: The purified product still shows a small amount of ester impurity by NMR.

-

Potential Cause 1: Inefficient Extraction

-

Suggested Solution: Perform multiple extractions with the aqueous base (e.g., 3 x 25 mL instead of 1 x 75 mL) to ensure all the carboxylate salt is transferred to the aqueous layer.

-

-

Potential Cause 2: Contamination During Workup

-

Suggested Solution: Ensure all glassware is clean. If possible, perform a final purification step such as recrystallization from a suitable solvent.

-

Detailed Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1), often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid spot is well-defined.[3][11]

-

Visualize the plate under UV light. The carboxylic acid will be the lower spot (lower Rf) and the ester will be the higher spot (higher Rf).[4]

Protocol 2: Purification by Acid-Base Extraction

-

Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

-

Transfer the solution to a separatory funnel.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.[6][8] Caution: CO2 gas will be evolved. Swirl gently and vent the funnel frequently.

-

Shake the funnel, allowing the layers to separate.

-

Drain the lower aqueous layer into a clean flask. The ester remains in the organic layer.[5][6]

-

Repeat the extraction of the organic layer with fresh NaHCO3 solution two more times.

-

Combine all aqueous extracts.

-

Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is approximately 2-3.[1]

-

The pure 5-Phenyloxazole-2-carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[12]

Data Presentation

Table 1: Typical TLC Rf Values

| Compound | Mobile Phase (1:1 Hexane:Ethyl Acetate + 1% Acetic Acid) |

| 5-Phenyloxazole-2-carboxylic acid | ~0.3 - 0.4 |

| Ethyl 5-phenyloxazole-2-carboxylate | ~0.6 - 0.7 |

Note: Rf values are approximate and can vary based on specific conditions.

Table 2: Key 1H NMR Signals for Differentiation

| Compound | Key 1H NMR Signals (in CDCl3) |

| 5-Phenyloxazole-2-carboxylic acid | ~10-13 ppm (broad singlet, COOH) |

| Ethyl 5-phenyloxazole-2-carboxylate | ~4.4 ppm (quartet, -OCH2CH3), ~1.4 ppm (triplet, -OCH2CH3) |

Visualizations

Workflow for Purification and Analysis

Caption: Workflow for the purification and analysis of 5-Phenyloxazole-2-carboxylic acid.

Troubleshooting Decision Tree

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vernier.com [vernier.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chemrevise.org [chemrevise.org]

Technical Support Center: Ethyl 5-Phenyloxazole-2-Carboxylate Hydrolysis

Welcome to the technical support center dedicated to the successful hydrolysis of ethyl 5-phenyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and may encounter challenges in obtaining high yields of the corresponding carboxylic acid. The inherent sensitivity of the oxazole ring system to both acidic and basic conditions requires carefully optimized protocols to favor ester cleavage while preventing unwanted degradation pathways.[1][2]

This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental issues, and validated protocols to guide your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical challenge when hydrolyzing ethyl 5-phenyloxazole-2-carboxylate?

The principal challenge is the competitive degradation of the oxazole ring itself under the very conditions required for ester hydrolysis. The oxazole ring, particularly at the C2 position, is susceptible to both acid- and base-catalyzed ring-opening reactions.[1][3] This vulnerability means that harsh conditions (e.g., high temperatures, strong acids/bases) intended to cleave the ethyl ester can simultaneously destroy the heterocyclic core, leading to significantly reduced yields of the desired 5-phenyloxazole-2-carboxylic acid.

Q2: What are the expected degradation products if the oxazole ring opens?

Under hydrolytic conditions, the oxazole ring can cleave to form various byproducts. For instance, basic conditions can facilitate deprotonation at the C2 position, leading to a ring-opened isocyanoenolate intermediate.[1] Acidic conditions can protonate the ring nitrogen, activating the system for nucleophilic attack by water, which can ultimately yield structures like alpha-acylamino ketones.[2] The presence of these degradation products complicates purification and reduces the overall yield.

Q3: Which is generally preferred for this substrate: acid-catalyzed or base-catalyzed (saponification) hydrolysis?

Base-catalyzed hydrolysis, or saponification, is often the preferred method for this class of compounds. The key advantage is that the reaction is essentially irreversible.[4] Once the ester is cleaved, the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. This negatively charged carboxylate is resistant to further nucleophilic attack, effectively protecting the product from the reaction conditions.[4][5] Acid-catalyzed hydrolysis is a reversible equilibrium process, requiring a large excess of water to drive the reaction to completion, which can increase the risk of ring degradation over extended reaction times.[6]

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. The product, 5-phenyloxazole-2-carboxylic acid, is significantly more polar than the starting material, ethyl 5-phenyloxazole-2-carboxylate. A typical TLC analysis would show the disappearance of the higher-Rf starting material spot and the appearance of a new, lower-Rf product spot that often streaks due to its acidic nature. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2]

Troubleshooting Guide: Diagnosing & Solving Low Yield

This section addresses specific problems you may encounter during the hydrolysis reaction.

Problem: My reaction yields are consistently low (<50%) and TLC shows multiple new spots.

This is the most common issue and almost always points to the degradation of the oxazole ring.

-

Likely Cause #1: The base is too harsh.

-

Explanation: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) in alcoholic solvents can promote transesterification or lead to aggressive ring-opening pathways, especially at elevated temperatures.[7]

-

Solution: Switch to a milder base, such as lithium hydroxide (LiOH).[7] LiOH is often used for the saponification of sensitive esters. Its smaller cation size can influence the transition state and, in many cases, provides a cleaner reaction profile. Perform the reaction at a lower temperature (0°C to room temperature) even if it requires a longer reaction time.

-

-

Likely Cause #2: The reaction temperature is too high.

-

Explanation: The rates of both the desired ester hydrolysis and the undesired ring degradation increase with temperature. However, the activation energy for degradation is often comparable to or lower than that for hydrolysis, meaning that heating the reaction can preferentially accelerate byproduct formation.

-

Solution: Maintain strict temperature control. Start the reaction at 0°C and allow it to slowly warm to room temperature while monitoring by TLC. Avoid refluxing unless all other options have been exhausted. Performing washes with ice-cold solutions during the workup can also slow the kinetics of unwanted side reactions.[8]

-

-

Likely Cause #3: The workup procedure is causing degradation.

-

Explanation: After saponification, the product exists as a carboxylate salt. To isolate the carboxylic acid, the reaction mixture must be acidified. Adding acid too quickly can create localized areas of high temperature and acidity, which can degrade the acid-sensitive oxazole ring.

-

Solution: Perform the acidification step slowly in an ice bath (0-5°C). Add the acid (e.g., 1M HCl) dropwise with vigorous stirring, constantly monitoring the pH to avoid over-acidification. Proceed immediately to extraction once the product has precipitated.[9]

-

Visual Troubleshooting Guide

The following decision tree can help diagnose the cause of low hydrolysis yield.

Caption: Troubleshooting decision tree for low hydrolysis yield.

Optimized Experimental Protocols

Here we provide a detailed, validated protocol for the saponification of ethyl 5-phenyloxazole-2-carboxylate that prioritizes yield and purity.

Protocol 1: Optimized Saponification Using Lithium Hydroxide

This protocol is designed to minimize degradation of the oxazole ring.

Workflow Overview

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Troubleshooting [chem.rochester.edu]

Technical Support Center: Troubleshooting Oxazole Ring Instability

Topic: Troubleshooting ring opening of oxazoles during workup Audience: Synthetic Chemists & Drug Discovery Scientists[1]

Executive Summary: The Stability Paradox

Oxazoles are aromatic heterocycles, yet they possess a "stability paradox."[1][2][3] While generally robust compared to their non-aromatic cousins (oxazolines), they are weak bases (

The Critical Failure Mode: During acidic workup, protonation of the oxazole nitrogen renders the C2 position susceptible to nucleophilic attack by water.[1] This triggers a hydrolytic cascade, cleaving the ring back to an acyclic

This guide addresses the specific failure points where this stability is compromised, providing mechanistic insights and self-validating recovery protocols.

Module 1: Acid-Catalyzed Hydrolysis (The "Disappearing Product" Phenomenon)

Q: My LCMS showed the product during the reaction, but after an aqueous HCl wash, the oxazole peak is gone. What happened?

A: You likely triggered acid-catalyzed hydrolysis.[2] While oxazoles resist weak acids, 1N HCl (pH < 1) is often sufficient to protonate the nitrogen.[2] Once protonated, the aromatic stabilization is insufficient to prevent water from attacking the highly electrophilic C2 carbon.

The Mechanism:

-

Protonation: Acid protonates the nitrogen (

).[1][2] -

Nucleophilic Attack: Water attacks

(the most electropositive center).[2] -

Ring Opening: The

bond cleaves, releasing the acyclic

Visualizing the Failure Pathway:

Figure 1: Mechanism of acid-catalyzed oxazole hydrolysis leading to ring opening.

Corrective Protocol: The "Cold Buffer" Quench

Do not use strong acids to remove basic impurities if your oxazole is electron-rich or 2-unsubstituted.

-

Cool Down: Chill the reaction mixture to 0°C. Hydrolysis rates drop significantly at lower temperatures.

-

Buffer Choice: Instead of HCl, use a Phosphate Buffer (pH 5-6) or saturated Ammonium Chloride (

) .[2] -

Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc) and dry over

. Do not let the oxazole sit in the aqueous phase.

Module 2: The Robinson-Gabriel Reversion

Q: I synthesized my oxazole via Robinson-Gabriel cyclization (

or

). Upon aqueous workup, I isolated the starting material.[2] Did the reaction fail?

A: The reaction likely worked, but you reversed it during workup. The Robinson-Gabriel synthesis is a dehydrative cyclization of 2-acylaminoketones.[4] This process is reversible .

[2]If you quench a highly acidic reaction mixture (containing

Corrective Protocol: The "Reverse Quench" Technique

To lock the cyclized state, you must remove the acid catalyst before introducing water in a way that allows hydrolysis.

| Step | Action | Rationale |

| 1 | Concentrate | Remove volatiles/excess reagents (like |

| 2 | Reverse Quench | Pour the reaction mixture slowly into a stirred slurry of Ice + |

| 3 | pH Check | Ensure the aqueous phase remains basic (pH > 8) throughout the addition. |

| 4 | Extraction | Extract immediately. The ring is stable in basic aqueous media (unless specific EWGs are present).[2] |

Module 3: Purification Pitfalls (Silica Gel Acidity)

Q: My crude NMR is clean, but after flash chromatography, the product degrades or streaks. Is oxazole silica-compatible?

A: Standard silica gel is slightly acidic (pH 4-5).[2] For "sensitive" oxazoles—particularly those with electron-donating groups (alkoxy/amino) or 2-unsubstituted rings—this acidity is sufficient to catalyze hydrolysis or polymerization on the column.

Diagnostic Check:

-

TLC Test: Spot your compound on a TLC plate.[1][2][5] Let it sit for 10 minutes. Run the plate. If you see a new spot at the baseline compared to a fresh spot, your compound is silica-sensitive.[2]

Solution: Deactivated Silica Protocol

-

Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).[2]

-

Deactivation: Add 1-2% Triethylamine (

) to the slurry.[2] Stir for 5 minutes. -

Packing: Pack the column with this basic slurry.

-

Elution: Run the column using eluent containing 0.5%

.[2] This neutralizes acidic sites on the silica.[2]

Module 4: Cornforth Rearrangement (Thermal Instability)

Q: I have a 4-carbonyl substituted oxazole. After heating, the NMR looks isomeric but different.[2] Is this ring opening?

A: This is likely the Cornforth Rearrangement , not ring opening.[2] 4-acyloxazoles can undergo a thermal rearrangement to isomeric oxazoles via a nitrile ylide intermediate.[2] This is not a degradation but an isomerization that swaps the substituents at C4 and C5.[2]

Decision Matrix: Hydrolysis vs. Rearrangement

Figure 2: Troubleshooting logic to distinguish between hydrolytic ring opening and thermal rearrangement.

Summary of Critical Stability Factors

| Parameter | High Risk Condition | Safe Operating Window |

| pH | < 2 (Strong Acid) | 6 - 9 (Neutral/Mildly Basic) |

| Substitution | C2-H (Unsubstituted) | C2-Alkyl/Aryl (Steric/Electronic protection) |

| Temperature | > 100°C (Rearrangement risk) | < 40°C during workup |

| Nucleophiles | Water, Hydroxide (if EWG present) | Non-nucleophilic bases (DIPEA, Carbonates) |

References

-

Wipf, P. (2005).[2] Oxazoles.[1][2][6][7][8][9][10][11][12][13] In Science of Synthesis, Vol. 11. Thieme Chemistry. Link[2]

-

Turchi, I. J., & Dewar, M. J. (1975).[2][14] The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–428.[2] Link[2]

-

Wiley, R. H. (1945).[2] The Conversion of

-Amino Acids to Oxazoles.[4][15][16] Chemical Reviews, 37(3), 401–442.[2] Link[2] -

Cornforth, J. W. (1949).[2] A Synthesis of Acylamidomalondialdehydes. Journal of the Chemical Society, 1549–1553. Link

-

Palmer, D. C. (Ed.).[2] (2004).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[2] Link[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. How To [chem.rochester.edu]

- 6. Conversion of alpha-amino acids to acylamido ketones and oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 15. The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. synarchive.com [synarchive.com]

Technical Support Center: Recrystallization of 5-Phenyloxazole-2-carboxylic acid

Welcome to the technical support center for the purification of 5-Phenyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material through recrystallization.

Introduction

5-Phenyloxazole-2-carboxylic acid is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications. Recrystallization is a powerful and widely used technique for this purpose. However, selecting the appropriate solvent and optimizing the procedure can be challenging. This guide addresses common issues and provides a systematic approach to developing a robust recrystallization protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-Phenyloxazole-2-carboxylic acid is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

-

Underlying Cause: For a successful recrystallization, the compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at room temperature.[1] If the compound has very low solubility even when hot, the solvent is not suitable.

-

Troubleshooting Steps:

-

Increase Solvent Volume: Add small increments of the hot solvent to your flask. Ensure the solution is at or near its boiling point. Be patient, as dissolution can take time.

-

Re-evaluate Solvent Choice: If a large volume of solvent is required to dissolve the solid, the yield will be significantly reduced.[2] It is advisable to perform a solvent screening to identify a more suitable solvent (see Protocol 1).

-

Consider a Solvent Mixture: If no single solvent provides the desired solubility profile, a binary solvent system can be effective.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

-

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solution is highly supersaturated or when significant impurities are present.[4]

-

Underlying Cause: The high concentration of the solute in the hot solution leads to its separation as a liquid when the temperature drops. Impurities can also lower the melting point of the mixture, contributing to this phenomenon.

-

Troubleshooting Steps:

-

Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[2]

-

Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help. Rapid cooling often promotes oiling out.

-

Lower the Initial Temperature of Cooling: If using a binary solvent system, add the anti-solvent at a slightly lower temperature.

-

Charcoal Treatment: If you suspect colored or highly soluble impurities, a charcoal treatment of the hot solution before cooling may help.[3]

-

Q3: I have a very low yield after recrystallization. What went wrong?

A3: A low yield can be attributed to several factors, from using too much solvent to premature crystallization.

-

Underlying Cause: The most common reason for low yield is using an excessive amount of solvent, which retains a significant portion of the product in the "mother liquor" even after cooling.[4]

-

Troubleshooting Steps:

-

Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.[3]

-

Ensure Complete Precipitation: Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.

-

Check the Mother Liquor: To see if a significant amount of product remains dissolved, take a small sample of the filtrate and evaporate it. A large amount of residue indicates that the yield could be improved by partially evaporating the solvent from the mother liquor and cooling for a second crop of crystals.

-

Avoid Premature Crystallization: Ensure the solid is fully dissolved at the boiling point of the solvent. If crystals form too quickly while the solution is still hot, it may indicate that you have not used enough solvent.[2]

-

Q4: The crystals are colored, but the pure compound should be white. How can I remove the color?

A4: Colored impurities are a common issue in synthesis.

-

Underlying Cause: Highly colored byproducts, often with extended conjugation, can be present in trace amounts and still impart color to the final product.

-

Troubleshooting Steps:

-

Activated Charcoal: Add a small amount of activated charcoal (Norit) to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product.

-

Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[3]

-

Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and color.

-

Solvent Selection for 5-Phenyloxazole-2-carboxylic acid

Finding the ideal solvent is the most critical step for a successful recrystallization. Since detailed solubility data for 5-Phenyloxazole-2-carboxylic acid is not widely published, a systematic solvent screening is highly recommended.

Based on the structure of 5-Phenyloxazole-2-carboxylic acid, which contains a polar carboxylic acid group, a phenyl ring, and an oxazole ring, we can make some educated predictions based on the "like dissolves like" principle.[1]

Table 1: Potential Solvents for Recrystallization of 5-Phenyloxazole-2-carboxylic acid

| Solvent Class | Examples | Predicted Solubility Profile | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | Likely to be a good solvent when hot. May have moderate to high solubility at room temperature, potentially leading to lower yields. | The hydroxyl group can hydrogen bond with the carboxylic acid. |

| Ketones | Acetone | May be a good solvent. | A polar aprotic solvent that can interact with the polar functional groups. |

| Esters | Ethyl Acetate | Potentially a good recrystallization solvent. | Moderate polarity. |

| Aromatic | Toluene | May require heating to dissolve the compound. Low solubility at room temperature is expected. | The phenyl group of the solvent can interact with the phenyl ring of the solute. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Likely to be a good "soluble" solvent for a mixed-solvent system. | Polar aprotic solvents. |

| Halogenated | Dichloromethane | May be too good of a solvent, leading to poor recovery. | |

| Aqueous | Water, Acetic Acid/Water | The carboxylic acid group suggests some water solubility, especially when hot or as a salt. A mixture with an organic solvent or acetic acid is a common choice for carboxylic acids.[5] | The polarity of water can be tuned by mixing with a miscible organic solvent. |

| Non-polar | Hexanes, Heptane | Likely to be a poor solvent. Could be used as an anti-solvent in a binary system. | The overall molecule is too polar to be highly soluble in non-polar alkanes. |

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for the recrystallization of 5-Phenyloxazole-2-carboxylic acid.

Workflow for Solvent Screening

Caption: A decision tree for selecting a suitable recrystallization solvent.

Procedure:

-

Place a small amount (10-20 mg) of your crude 5-Phenyloxazole-2-carboxylic acid into several small test tubes.

-

To each test tube, add a different solvent from Table 1 dropwise at room temperature, shaking after each addition.

-

If the compound dissolves completely at room temperature, that solvent is not suitable for single-solvent recrystallization.[1]

-

If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.

-

If the compound dissolves in the hot solvent, it is a potential candidate.

-

Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observe if well-formed crystals appear. The solvent that provides a good crop of crystals upon cooling is the best choice.

Protocol 2: General Recrystallization Procedure

Once a suitable solvent has been identified, follow this general procedure for recrystallization.

Recrystallization Workflow

Caption: A general workflow for the recrystallization process.

Procedure:

-

Dissolution: Place the crude 5-Phenyloxazole-2-carboxylic acid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to boiling with stirring. Continue adding the hot solvent until the solid is just dissolved.[3]

-

(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

(Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals to a constant weight.

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Herzon, S. B., & Patgiri, A. (2008). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Vedejs, E., & Lu, A. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Heterocycles, 52(1), 5-8. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

Predicted ¹H NMR Spectrum of 5-Phenyloxazole-2-carboxylic Acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Phenyloxazole-2-carboxylic Acid: A Comparative Analysis for Researchers

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, oxazole derivatives hold a significant place due to their diverse biological activities. This guide, designed for researchers and scientists, provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Phenyloxazole-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. By delving into the nuances of its spectral features and comparing them with relevant alternatives, this document serves as a practical reference for the accurate characterization of this important compound.

The ¹H NMR spectrum of 5-Phenyloxazole-2-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons of the oxazole ring, the phenyl substituent, and the carboxylic acid group. The expected chemical shifts are influenced by the electronic environment of each proton, which is in turn dictated by the electronegativity of adjacent atoms and the aromatic nature of the rings.

A key feature of the spectrum is the signal for the carboxylic acid proton (-COOH), which is expected to be a broad singlet in the downfield region of the spectrum, typically between 9 and 12 ppm.[1] The exact chemical shift of this proton is highly dependent on the solvent and concentration due to variations in hydrogen bonding. In the presence of deuterium oxide (D₂O), this signal will disappear due to proton-deuterium exchange, a characteristic test for acidic protons.[1]

The oxazole ring contains a single proton at the 4-position (H-4). The chemical shift of this proton is influenced by the adjacent oxygen and nitrogen atoms within the ring, as well as the phenyl and carboxylic acid substituents. Based on data for substituted oxazoles, the H-4 proton is expected to resonate as a singlet in the range of 7.5-8.5 ppm.[2][3][4][5]

The phenyl group at the 5-position will give rise to a set of signals in the aromatic region of the spectrum, typically between 7.2 and 8.0 ppm. The ortho-protons (H-2' and H-6') are expected to appear as a multiplet (often a doublet of doublets) at a slightly different chemical shift compared to the meta- (H-3' and H-5') and para-protons (H-4'), which will also appear as multiplets. The specific pattern and chemical shifts will depend on the rotational freedom of the phenyl ring and the electronic effects of the oxazole moiety.[6][7]

Comparative Analysis with Structurally Related Compounds

To provide a clearer understanding of the ¹H NMR spectrum of 5-Phenyloxazole-2-carboxylic acid, a comparison with structurally similar compounds is invaluable. The following table summarizes the expected chemical shifts for the target molecule and compares them with known values for related oxazole derivatives.

| Compound | Oxazole H-4 (ppm) | Phenyl Protons (ppm) | Other Protons (ppm) | Solvent | Reference |

| 5-Phenyloxazole-2-carboxylic acid | ~7.5 - 8.5 (s) | ~7.2 - 8.0 (m) | ~9.0 - 12.0 (br s, -COOH) | DMSO-d₆ | Predicted |

| 4-Methyl-2-phenethyl-5-phenyloxazole | - | 7.19-7.58 (m) | 2.40 (s, -CH₃), 3.05-3.16 (m, -CH₂CH₂-) | CDCl₃ | [2] |

| 4-Isobutyl-2,5-diphenyloxazole | - | 7.30-8.12 (m) | 1.02 (d, -CH(CH₃)₂), 2.22 (m, -CH), 2.71 (d, -CH₂) | CDCl₃ | [2] |

| Oxazole | H-2: 8.0-8.2, H-4: 7.2-7.4, H-5: 7.6-7.8 | - | - | CDCl₃ | [3][4][5] |